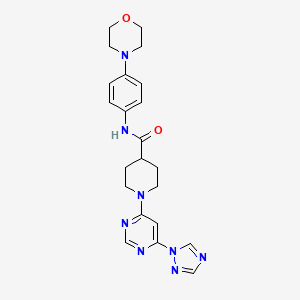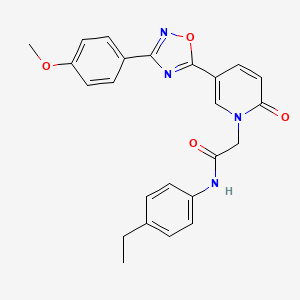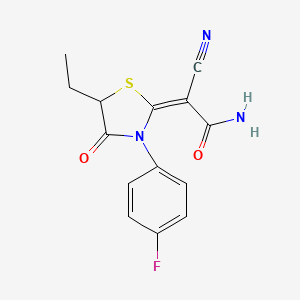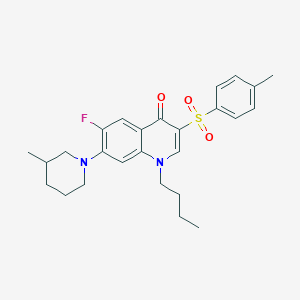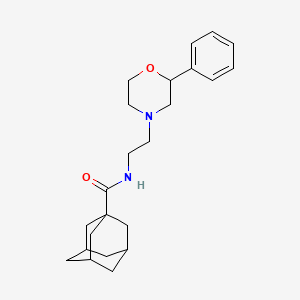
3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies like base-catalyzed tandem reactions, condensation processes, and cyclization reactions. For example, Fan et al. (2014) described a novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates through base-catalyzed tandem reaction of readily available precursors under mild conditions, offering good to excellent yields (Fan, Shen, Li, Guo, & Zhang, 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by X-ray crystallography, revealing specific spatial arrangements and bonding patterns. Manolov, Morgenstern, and Hegetschweiler (2012) have analyzed similar structures, providing insights into the crystalline nature and molecular geometry of chromene compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including photo-reorganization, which can lead to the formation of complex structures with unique chemical properties. Dalai, Khanna, Kumar, & Kamboj (2017) explored the photo-reorganization of chromene derivatives, highlighting their potential for synthesizing novel organic scaffolds (Dalai, Khanna, Kumar, & Kamboj, 2017).
Applications De Recherche Scientifique
Antioxidant Capacity and Mechanisms
Polyphenolic compounds, including flavonoids and chromenones, exhibit significant antioxidant activities. These activities are critical for scavenging free radicals, reducing oxidative stress, and potentially mitigating the risk of chronic diseases associated with oxidative damage, such as cardiovascular diseases, cancers, and neurodegenerative disorders. The antioxidant mechanisms of polyphenols can be broadly categorized into hydrogen atom transfer (HAT) reactions and electron transfer (ET) processes, contributing to their capacity to neutralize free radicals and chelate metal ions, thus inhibiting oxidative stress (Huang, Ou, & Prior, 2005).
Synthetic Protocols and Chemical Importance
The synthesis of complex polyphenolic structures, such as chromenones, is of considerable interest due to their pharmacological importance. Synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which share structural similarities with the compound , involve various strategies including Suzuki coupling reactions, radical-mediated cyclizations, and metal or base-catalyzed cyclizations. These synthetic approaches are crucial for producing these compounds in quantities sufficient for further research and potential therapeutic applications (Mazimba, 2016).
Applications in Health and Disease Management
Polyphenols' anti-inflammatory, immunomodulatory, and antioxidant properties suggest their potential applications in preventing and managing various chronic conditions. For instance, dietary polyphenols have been shown to modulate inflammatory pathways, inhibit the synthesis of proinflammatory cytokines, and regulate gene expression related to oxidative stress and inflammation. Such effects underscore the therapeutic potential of polyphenols, including compounds structurally related to "3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one", in chronic disease prevention and management (Yahfoufi, Alsadi, Jambi, & Matar, 2018).
Propriétés
IUPAC Name |
3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-25-19-8-6-7-9-20(19)28-23-16(4)27-21-14-17(26-13-12-15(2)3)10-11-18(21)22(23)24/h6-12,14H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYROMLYKPDXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)
![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)
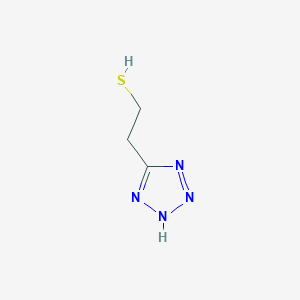

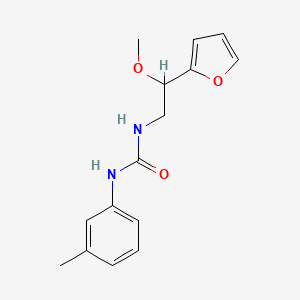
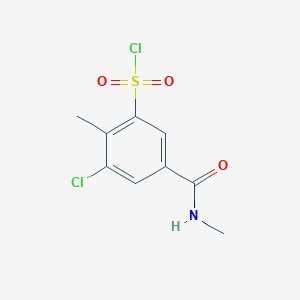
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

